![molecular formula C18H14FN3O4S2 B2876674 2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 898421-53-9](/img/structure/B2876674.png)
2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide
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Overview
Description
Chemical Reactions Analysis
Specific chemical reactions involving “2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide” are not mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide” are not directly available in the literature .Scientific Research Applications
Anticancer Agents
Thiophene derivatives have been utilized in the synthesis of anticancer agents due to their ability to inhibit various biological pathways involved in cancer progression . The incorporation of the 4-Fluorophenylsulfonamido group could potentially enhance the anticancer properties by targeting specific enzymes or receptors within cancer cells.
Anti-Atherosclerotic Agents
The structural flexibility of thiophene allows for the development of anti-atherosclerotic agents . These compounds can interact with biological membranes or receptors, leading to the reduction of atherosclerotic plaques, which are responsible for many cardiovascular diseases.
Metal Complexing Agents
Thiophene derivatives act as metal complexing agents due to the presence of sulfur, which has a high affinity for metal ions . This property is essential in the field of bioinorganic chemistry, where such complexes can be used for imaging, diagnosis, or as therapeutic agents.
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives make them candidates for the development of new antibiotics . The 2-(2-(4-Fluorophenylsulfonamido)benzamido) moiety could be investigated for its efficacy against resistant strains of bacteria or fungi.
Organic Semiconductors
Thiophene-based molecules play a significant role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), with potential applications in flexible electronics and displays.
Mechanism of Action
properties
IUPAC Name |
2-[[2-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4S2/c19-11-5-7-12(8-6-11)28(25,26)22-15-4-2-1-3-13(15)17(24)21-18-14(16(20)23)9-10-27-18/h1-10,22H,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPWHUBIJDSZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide |
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